Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer or neuroprotective agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact pathways can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar in structure and also found in various plants.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
Methyl (3s)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl (3S)-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-12-8-9-18(26-2)15(10-12)20-19-14(11-17(23-20)21(24)27-3)13-6-4-5-7-16(13)22-19/h4-10,17,20,22-23H,11H2,1-3H3/t17-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORZSAYKLGECZ-DIMJTDRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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